molecular formula C18H16INO B2916982 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one CAS No. 358354-85-5

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one

Cat. No.: B2916982
CAS No.: 358354-85-5
M. Wt: 389.236
InChI Key: WEHWHBIOJADTLP-UHFFFAOYSA-N
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Description

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-en-1-one is a chemical compound for research use. It features an α,β-unsaturated ketone core, a structural motif present in various compounds studied for their diverse biological activities, which may include antioxidant, antitumor, and antimalarial properties . The iodine atom on the phenylamino ring can serve as a versatile handle for further structural modifications via cross-coupling reactions, making this compound a potential intermediate in medicinal chemistry and drug discovery research . As a cyclohexenone derivative, its synthesis and crystal structure are of interest in organic chemistry and materials science . This product is provided exclusively for research purposes in a laboratory setting. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the product's Safety Data Sheet (SDS) and adhere to all relevant safety protocols before handling.

Properties

IUPAC Name

3-(4-iodoanilino)-5-phenylcyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16INO/c19-15-6-8-16(9-7-15)20-17-10-14(11-18(21)12-17)13-4-2-1-3-5-13/h1-9,12,14,20H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHWHBIOJADTLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C=C1NC2=CC=C(C=C2)I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one typically involves the reaction of 4-iodoaniline with a suitable cyclohexenone derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalytic systems and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison

The table below highlights structural differences between 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one and key analogs:

Compound Name Position 3 Substituent Position 5 Substituent Core Modifications Evidence Source
This compound 4-Iodophenylamino Phenyl None Target Compound
3-[(5-Chloro-2-hydroxyphenyl)amino]-5-(4-chlorophenyl)cyclohex-2-en-1-one 5-Chloro-2-hydroxyphenylamino 4-Chlorophenyl Additional Cl and OH groups
3-Methyl-5-(4-methylphenyl)cyclohex-2-enone Methyl 4-Methylphenyl No amino group; methyl substituents
2-Chloro-3-((2-methyl-5-isopropylphenyl)amino)-5-phenylcyclohex-2-en-1-one 2-Methyl-5-isopropylphenylamino Phenyl Chlorine at position 2; branched alkyl

Key Observations :

  • Electron-Withdrawing vs.
  • Hydrogen Bonding: The amino group in the target compound and ’s analog enables hydrogen bonding, whereas methyl or chloro substituents () lack this capability.
  • Steric Effects : Bulky substituents like isopropyl () or iodophenyl may hinder molecular packing or enzyme binding compared to smaller groups.
Crystallographic and Computational Analysis
  • Software Utilization : SHELXL () and ORTEP-3 () are critical for refining the crystal structures of these compounds. For example, the envelope conformation in was validated using similar tools.
  • Puckering Analysis : Cremer-Pople parameters () could quantify differences in ring puckering between the target compound and ’s methylated analog.

Biological Activity

3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one, a compound characterized by its unique structural features, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H16INO, with a molecular weight of approximately 389.24 g/mol. The compound features a cyclohexenone ring, an iodophenyl group, and an amino group, which contribute to its chemical reactivity and biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 4-iodoaniline with cyclohexenone derivatives. A common method employed is the Suzuki–Miyaura coupling reaction , which utilizes palladium catalysts to facilitate the formation of carbon-carbon bonds under mild conditions. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, one study demonstrated that derivatives of this compound inhibited the growth of breast cancer cells through the activation of caspase pathways .

Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary studies suggest that it exhibits inhibitory effects against Gram-positive bacteria, potentially due to its ability to disrupt bacterial cell wall synthesis or function .

The biological effects of this compound are attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It may modulate receptor activity associated with cell signaling pathways, influencing cellular responses to external stimuli.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Breast Cancer Study : A study involving various derivatives showed that modifications to the phenyl group enhanced cytotoxicity against MCF-7 breast cancer cells, indicating structure-activity relationships that could inform future drug design .
  • Antibacterial Screening : Another study tested the compound against a panel of bacterial strains, revealing promising results against Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics .

Comparative Analysis

PropertyThis compoundSimilar Compounds
Molecular FormulaC18H16INOVaries (e.g., C18H17ClN)
Molecular Weight389.24 g/molVaries (e.g., 423.68 g/mol)
Anticancer ActivitySignificant in vitro activityVaries based on structure
Antibacterial ActivityActive against Gram-positive bacteriaVaries; some are inactive

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-((4-Iodophenyl)amino)-5-phenylcyclohex-2-EN-1-one, and how can purity be validated?

  • Methodological Answer : A multi-step synthesis starting from (R)- or (S)-configured 4-iodophenylpropanoic acid derivatives (e.g., tert-butoxycarbonyl-protected intermediates) can be adapted for this compound, as described in analogous routes for cyclohexenone derivatives . Key steps include Suzuki coupling for phenyl group introduction, followed by cyclization under acidic conditions. Purity validation should combine HPLC (≥95% purity threshold) with mass spectrometry (ESI-MS) to confirm molecular weight. Structural confirmation requires single-crystal X-ray diffraction (SC-XRD) using SHELXL or spectroscopic methods (¹H/¹³C NMR, FTIR) .

Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?

  • Methodological Answer : SC-XRD data collected on a diffractometer (e.g., Bruker D8 Venture) should be processed via SAINT and refined with SHELXL-2018 . For visualization, ORTEP-3 (with a GUI) is recommended to model thermal ellipsoids and assess structural accuracy . Key parameters to report: space group, unit cell dimensions, R-factor (<5%), and Hirshfeld surface analysis to evaluate intermolecular interactions .

Q. What computational methods are suitable for predicting the electronic properties of this cyclohexenone derivative?

  • Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G(d,p)) can predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. Solvent effects should be modeled using the Polarizable Continuum Model (PCM). Software like Gaussian 16 or ORCA is recommended. Cross-validate results with UV-Vis spectroscopy in solvents of varying polarity .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. SC-XRD) for this compound be resolved?

  • Methodological Answer : Discrepancies between solution-state NMR and solid-state SC-XRD often arise from conformational flexibility or solvent interactions. Perform variable-temperature NMR (VT-NMR) to assess dynamic processes in solution. Compare with DFT-optimized gas-phase and solution-phase conformers. For SC-XRD, analyze displacement parameters (ADPs) to detect disorder or thermal motion .

Q. What strategies are effective for analyzing the puckering dynamics of the cyclohexenone ring in this compound?

  • Methodological Answer : Use Cremer-Pople puckering coordinates (θ, φ) to quantify ring non-planarity . Calculate these parameters from SC-XRD data using PARST or PLATON. For dynamic studies, employ molecular dynamics (MD) simulations (AMBER or GROMACS) in explicit solvent to track ring puckering over time. Compare with solid-state NMR (¹³C CP/MAS) to detect conformational polymorphism .

Q. How can structure-activity relationships (SAR) be explored for this compound in pharmacological contexts?

  • Methodological Answer : Design analogs with modifications to the iodophenyl or cyclohexenone moieties. Test in vitro binding assays (e.g., GPCR or kinase inhibition) using radiolabeled ligands or fluorescence polarization. For mechanistic studies, employ cryo-EM or SPR to assess target engagement. Cross-reference with PubChem bioactivity data for structurally related compounds .

Q. What experimental and computational approaches are optimal for studying tautomerism in the enone-amine system?

  • Methodological Answer : Use ¹H-¹⁵N HMBC NMR to detect proton exchange between the enone and amine groups. SC-XRD can identify dominant tautomers in the solid state. DFT calculations (including solvent and temperature effects) predict tautomeric equilibria. Compare with IR spectroscopy (stretching frequencies of C=O and N-H) .

Data Contradiction & Optimization

Q. How should researchers address low reproducibility in synthetic yields for this compound?

  • Methodological Answer : Systematically vary reaction parameters (temperature, catalyst loading, solvent polarity) using Design of Experiments (DoE) software (e.g., JMP). Monitor intermediates via LC-MS to identify bottlenecks (e.g., imine formation or cyclization). Optimize purification via gradient flash chromatography or recrystallization (solvent pair screening) .

Q. What metrics are critical when refining crystallographic data with high thermal motion or disorder?

  • Methodological Answer : For disordered regions, apply PART instructions in SHELXL to model split positions. Use restraints (SIMU, DELU) to stabilize ADPs. Validate with Rint (<5%) and CC1/2 (>90%). For severe disorder, consider alternative space groups or twinning refinement (TWIN/BASF commands) .

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